2-(4-chloroanilino)-N,N-dimethylacetamide
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Overview
Description
2-(4-chloroanilino)-N,N-dimethylacetamide is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro-substituted aniline group attached to a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloroanilino)-N,N-dimethylacetamide typically involves the reaction of 4-chloroaniline with N,N-dimethylacetamide under specific conditions. One common method is the nucleophilic substitution reaction where 4-chloroaniline reacts with N,N-dimethylacetamide in the presence of a base, such as sodium hydride, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloroanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(4-chloroanilino)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloroanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: Another chloro-substituted aniline with different functional groups.
N-(2-(4-chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide: A compound with a similar aniline structure but different substituents.
Uniqueness
2-(4-chloroanilino)-N,N-dimethylacetamide is unique due to its specific combination of a chloro-substituted aniline group and a dimethylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
90875-42-6 |
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Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10(14)7-12-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |
InChI Key |
XJLDMBVNGVMUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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